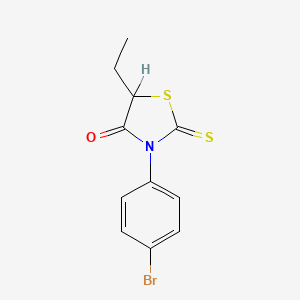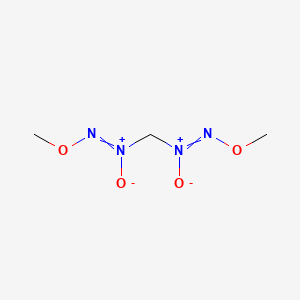
Benzoic acid, 4-(acetylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(acetylthio)-, can be achieved through several methods. One common approach involves the oxidation of 4-methyl acetophenone using potassium permanganate in the presence of anhydrous zinc chloride. The reaction is carried out by slowly heating the mixture to 35-45°C and adding potassium permanganate in portions while maintaining the temperature at 48-55°C. After the addition is complete, the reaction mixture is kept at 40-45°C for 1.5 hours, followed by cooling, centrifugation, and drying to obtain the crude product .
Industrial Production Methods
Industrial production of benzoic acid, 4-(acetylthio)-, typically involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(acetylthio)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylthio group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Scientific Research Applications
Benzoic acid, 4-(acetylthio)-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(acetylthio)-, involves its interaction with cellular components. The acetylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with proteins and enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Benzoic acid, 4-(acetylthio)-, can be compared with other benzoic acid derivatives, such as:
Benzoic acid: The parent compound, which lacks the acetylthio group.
4-Methylbenzoic acid: Contains a methyl group instead of an acetylthio group.
4-Nitrobenzoic acid: Contains a nitro group, which significantly alters its chemical properties.
The presence of the acetylthio group in benzoic acid, 4-(acetylthio)-, imparts unique chemical reactivity and potential biological activities that distinguish it from other benzoic acid derivatives.
Properties
CAS No. |
24197-62-4 |
|---|---|
Molecular Formula |
C9H8O3S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
4-acetylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H8O3S/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
ZUDCIPNZEZLOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)












